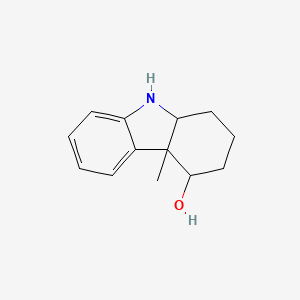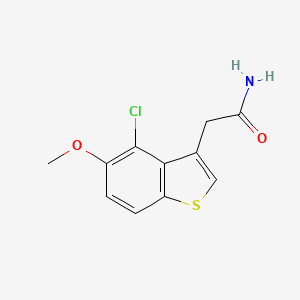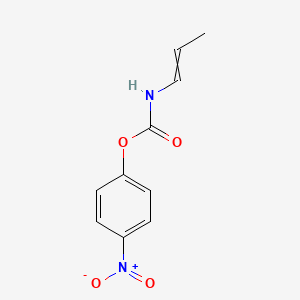
4A-Methyl-2,3,4,4A,9,9A-hexahydro-1H-carbazol-4-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4A-Methyl-2,3,4,4A,9,9A-hexahydro-1H-carbazol-4-OL is a chemical compound with a molecular weight of 187.28 g/mol . It is a derivative of carbazole, a heterocyclic aromatic organic compound. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Métodos De Preparación
The synthesis of 4A-Methyl-2,3,4,4A,9,9A-hexahydro-1H-carbazol-4-OL can be achieved through several synthetic routes. One common method involves the hydrogenation of carbazole derivatives under specific conditions. For instance, palladium-catalyzed asymmetric hydrogenation is a known method for preparing such compounds . Industrial production methods may involve large-scale hydrogenation processes using specialized reactors and catalysts to ensure high yield and purity.
Análisis De Reacciones Químicas
4A-Methyl-2,3,4,4A,9,9A-hexahydro-1H-carbazol-4-OL undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and halogenating agents for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups into the molecule .
Aplicaciones Científicas De Investigación
4A-Methyl-2,3,4,4A,9,9A-hexahydro-1H-carbazol-4-OL has several scientific research applications. In chemistry, it is used as a precursor for synthesizing more complex molecules. In biology and medicine, it may be studied for its potential pharmacological properties, such as its interaction with biological targets. In industry, it can be used in the development of new materials, including fluorescent dyes and organic semiconductors .
Mecanismo De Acción
The mechanism of action of 4A-Methyl-2,3,4,4A,9,9A-hexahydro-1H-carbazol-4-OL involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to certain receptors or enzymes, leading to changes in cellular processes. For example, it may act as an electron donor in redox reactions, influencing the activity of redox-sensitive proteins .
Comparación Con Compuestos Similares
4A-Methyl-2,3,4,4A,9,9A-hexahydro-1H-carbazol-4-OL can be compared with other similar compounds, such as 1-(4A-Methyl-1,2,3,4,4A,9A-hexahydro-carbazol-9-yl)-ethanone and 4A-Methyl-2,3,4,4A-tetrahydro-1H-carbazole These compounds share a similar core structure but differ in their functional groups and chemical properties
Propiedades
Número CAS |
89650-59-9 |
|---|---|
Fórmula molecular |
C13H17NO |
Peso molecular |
203.28 g/mol |
Nombre IUPAC |
4a-methyl-1,2,3,4,9,9a-hexahydrocarbazol-4-ol |
InChI |
InChI=1S/C13H17NO/c1-13-9-5-2-3-6-10(9)14-11(13)7-4-8-12(13)15/h2-3,5-6,11-12,14-15H,4,7-8H2,1H3 |
Clave InChI |
KSXGJLSMIIXFKZ-UHFFFAOYSA-N |
SMILES canónico |
CC12C(CCCC1O)NC3=CC=CC=C23 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Ethyl-1,5,6,7-tetrahydro-3H-[1,3]oxazolo[3,4-a]pyridin-3-one](/img/structure/B14380820.png)

![6-(Morpholin-4-yl)[1,2,4]triazolo[4,3-b]pyridazine-3-carbonitrile](/img/structure/B14380823.png)

![2-[(4-Chloro-3-nitrobenzene-1-sulfonyl)amino]ethane-1-sulfonic acid](/img/structure/B14380850.png)
![2,4-Dinitrobenzoic acid;spiro[11.12]tetracosan-24-ol](/img/structure/B14380855.png)
![Methyl 3-[(benzyloxy)amino]-2,2-dimethylbutanoate](/img/structure/B14380858.png)
![4-Phenyl-1-[2-(pyridin-2-yl)ethyl]piperidin-4-ol](/img/structure/B14380860.png)
![Ethyl 2-methyl-2-[(2-methylquinolin-8-yl)oxy]propanoate](/img/structure/B14380865.png)
![1-(Triphenylmethyl)-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecane](/img/structure/B14380874.png)
![6-Ethoxy-8-oxabicyclo[3.2.1]oct-3-en-2-one](/img/structure/B14380879.png)
![1-[2-(3,4-Dimethoxyphenyl)ethyl]-4-[2-(pyridin-2-yl)ethyl]piperazine](/img/structure/B14380881.png)
![3-[2-(Furan-2-yl)-2-oxoethyl]-1,3-thiazol-3-ium bromide](/img/structure/B14380887.png)
![4-{[2-(2-Chlorophenyl)-2-methyl-1,3-dioxolan-4-yl]methyl}morpholine](/img/structure/B14380893.png)
